molecular formula C19H15N3O B519008 4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline

4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline

Cat. No. B519008
M. Wt: 301.3 g/mol
InChI Key: YWBOADWWDTWLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antiangiogenic agent G5 is a Novel dose-dependent antiangiogenic agent.

Scientific Research Applications

DNA Topoisomerase I Inhibition

Benzimidazole derivatives, including those similar to 4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline, have been identified as inhibitors of mammalian DNA topoisomerase I. This enzyme is crucial in DNA replication and transcription processes. The inhibition of topoisomerase I by these compounds suggests potential applications in cancer treatment, as this pathway is often exploited in anticancer therapies (Alpan, Gunes, & Topçu, 2007).

Antimicrobial Activity

Some derivatives of 1H-benzimidazole, structurally related to 4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline, have shown significant antimicrobial properties. These compounds have been effective against various bacteria, including Escherichia coli and Staphylococcus aureus, as well as against fungal pathogens like Candida albicans (Salahuddin et al., 2017).

Antiproliferative Activity Towards Cancer Cell Lines

Derivatives of 2-anilino-4-(benzimidazol-2-yl)pyrimidines, which share a similar structural motif with 4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline, have been shown to inhibit several cancer-related protein kinases and exhibit antiproliferative activity against various cancer cell lines. This suggests potential applications in cancer therapy (Determann et al., 2012).

Chemosensor Applications

Compounds with a 1H-benzimidazole structure have been used as efficient chemosensors. Derivatives of 1H-benzimidazole, including those structurally related to 4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline, have been synthesized and demonstrated high selectivity and sensitivity towards specific ions, such as Al³⁺ ions, in aqueous solutions. This property makes them suitable for applications in environmental monitoring and biochemical assays (Shree et al., 2019).

properties

Product Name

4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline

InChI

InChI=1S/C19H15N3O/c20-14-7-11-16(12-8-14)23-15-9-5-13(6-10-15)19-21-17-3-1-2-4-18(17)22-19/h1-12H,20H2,(H,21,22)

InChI Key

YWBOADWWDTWLMW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Antiangiogenic agent G5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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